molecular formula C23H24N2O4S3 B6568570 N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946283-59-6

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B6568570
CAS No.: 946283-59-6
M. Wt: 488.6 g/mol
InChI Key: BCQFNCRIQBSKCQ-UHFFFAOYSA-N
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Description

N-[1-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (Compound ID: G505-0197) is a synthetic sulfonamide derivative with a molecular weight of 488.65 g/mol and the molecular formula C₂₃H₂₄N₂O₄S₃ . Its structure combines a tetrahydroquinoline scaffold linked to a thiophene-2-sulfonyl group and a tetrahydronaphthalene sulfonamide moiety. Key physicochemical properties include:

  • logP: 4.5591 (indicating moderate lipophilicity)
  • logD: 4.5202
  • Hydrogen Bond Donors: 1
  • Hydrogen Bond Acceptors: 8
  • Polar Surface Area: 72.979 Ų
  • Chirality: Achiral

The compound’s Smiles notation (C1CCc2cc(ccc2C1)S(Nc1ccc2c(CCCN2S(c2cccs2)(=O)=O)c1)(=O)=O) and InChI Key (BCQFNCRIQBSKCQ-UHFFFAOYSA-N) confirm its unique structural configuration .

Properties

IUPAC Name

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S3/c26-31(27,21-11-9-17-5-1-2-6-18(17)16-21)24-20-10-12-22-19(15-20)7-3-13-25(22)32(28,29)23-8-4-14-30-23/h4,8-12,14-16,24H,1-3,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQFNCRIQBSKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)N(CCC4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) N-{2-[2-(3-Fluorophenyl)-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-yl]Ethyl}-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide

  • Core Structure: Shares the 5,6,7,8-tetrahydronaphthalene sulfonamide backbone but replaces the thiophene-tetrahydroquinoline group with a triazolothiazole-fluorophenyl substituent .
  • Key Differences: Increased heterocyclic complexity (triazolothiazole vs. tetrahydroquinoline). Molecular weight and logP data are unavailable but expected to differ due to structural divergence.

(b) N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide

  • Core Structure: Features a tetrahydroisoquinoline sulfonamide scaffold with a trifluoroacetyl group and cyclopropylethyl substituent .
  • Key Differences: logP: Likely higher due to the trifluoroacetyl group (strongly lipophilic).

(c) A3-(Methylamino)-1-(Thiophen-2-yl)Propan-1-ol (Drospirenone Impurity)

  • Core Structure : Contains a thiophene moiety but lacks sulfonamide or tetrahydronaphthalene groups .
  • Key Differences: Simpler structure with lower molecular weight. Functionalized with a methylamino-propanol chain, reducing lipophilicity (logP likely < 2).

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Triazolothiazole Derivative Tetrahydroisoquinoline Derivative
Molecular Weight 488.65 Not Reported ~500 (estimated)
logP 4.56 Not Reported >5 (trifluoroacetyl group)
Hydrogen Bond Donors 1 Likely 1–2 1
Polar Surface Area 72.98 Ų Higher (triazolothiazole) ~70–80 Ų

Key Observations :

  • The target compound’s logP (4.56) balances lipophilicity and solubility better than the trifluoroacetyl-containing analogue (>5), which may face solubility challenges .
  • The triazolothiazole derivative’s heterocyclic system could enhance target binding but may reduce synthetic accessibility compared to the tetrahydroquinoline scaffold .

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